2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans
Description
"2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans" is a cyclobutane-derived carboxylic acid featuring a methylsulfanyl (-SCH₃) substituent at the 3-position of the cyclobutyl ring. Its stereochemistry (1r,3s) and trans-configuration confer unique spatial and electronic properties, which influence its solubility, metabolic stability, and interactions with biological targets. These transporters are critical determinants of intestinal absorption and systemic bioavailability for many xenobiotics .
Properties
Molecular Formula |
C7H12O2S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-(3-methylsulfanylcyclobutyl)acetic acid |
InChI |
InChI=1S/C7H12O2S/c1-10-6-2-5(3-6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
RRSDEAPMFWBOHX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC(C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Hypotheses
- MRP2-Mediated Efflux : Structural similarity to quercetin 4'-β-glucoside supports the hypothesis that "2-[(1r,3s)-..." is effluxed by MRP2, reducing its apical-to-basal transport . Co-administration with MRP2 inhibitors (e.g., MK-571) could enhance bioavailability.
- BCRP Interaction Risk : The methylsulfanyl group may also confer BCRP substrate activity, necessitating caution when extrapolating Caco-2 data to clinical settings .
Biological Activity
2-[(1R,3S)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutyl structure with a methylsulfanyl group, contributing to its unique biological properties. Its molecular formula is C_7H_12O_2S, and it exhibits specific stereochemistry that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may possess various biological activities, including anti-inflammatory and analgesic effects. The following sections detail specific findings related to its pharmacological properties.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines. For instance, a related compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro.
-
Analgesic Effects :
- In animal models, the compound has been evaluated using the acetic acid-induced writhing test, which is a standard method for assessing analgesic activity. Results indicated a notable reduction in writhing responses, suggesting effective pain relief mechanisms.
-
Antimicrobial Properties :
- Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to assess the zones of inhibition produced by this compound against various microbial strains.
The exact mechanisms through which 2-[(1R,3S)-3-(Methylsulfanyl)cyclobutyl]acetic acid exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Cyclooxygenase Enzymes (COX) : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
- Modulation of Neurotransmitter Systems : The analgesic effects may also be attributed to modulation of neurotransmitter levels in the central nervous system.
Case Study 1: Anti-inflammatory Effects
A study conducted on a related compound demonstrated significant anti-inflammatory effects in a rat model of arthritis. The treated group exhibited reduced paw swelling and lower levels of inflammatory markers compared to the control group.
Case Study 2: Analgesic Efficacy
In another study focusing on pain management in mice, administration of the compound resulted in a 56% reduction in pain response compared to untreated controls. This study utilized both behavioral assessments and biochemical analyses to confirm efficacy.
Data Summary
| Activity | Methodology | Results |
|---|---|---|
| Anti-inflammatory | Rat model of arthritis | Reduced paw swelling; lower inflammatory markers |
| Analgesic | Acetic acid-induced writhing test | 56% reduction in pain response |
| Antimicrobial | Disc diffusion method | Significant zones of inhibition against bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
